molecular formula C23H32O3 B13414047 3beta-Acetoxy-5-pregnen-20-one

3beta-Acetoxy-5-pregnen-20-one

Cat. No.: B13414047
M. Wt: 356.5 g/mol
InChI Key: RFEZQMLLKZHKAY-APRFSFMNSA-N
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Description

3beta-Acetoxy-5-pregnen-20-one, also known as pregnenolone acetate, is a steroidal compound with the molecular formula C23H34O3. It is a derivative of pregnenolone, a precursor in the biosynthesis of various steroid hormones. This compound is known for its role in the synthesis of other steroids and has applications in both research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Acetoxy-5-pregnen-20-one typically involves the acetylation of pregnenolone. Pregnenolone is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: This compound can be reduced to form 3beta-hydroxy-5-pregnen-20-one using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the acetoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3beta-Acetoxy-5-pregnen-20-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3beta-Acetoxy-5-pregnen-20-one involves its conversion to pregnenolone, which then serves as a precursor for the synthesis of other steroid hormones. These hormones interact with specific receptors in the body, influencing various physiological processes. For example, pregnenolone can be converted to progesterone, which plays a crucial role in reproductive health .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

methyl (10R,13S)-17-acetyl-10,13-dimethyl-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylate

InChI

InChI=1S/C23H32O3/c1-14(24)18-7-8-19-17-6-5-16-13-15(21(25)26-4)9-11-22(16,2)20(17)10-12-23(18,19)3/h5-6,13,15,17-20H,7-12H2,1-4H3/t15?,17?,18?,19?,20?,22-,23+/m0/s1

InChI Key

RFEZQMLLKZHKAY-APRFSFMNSA-N

Isomeric SMILES

CC(=O)C1CCC2[C@@]1(CCC3C2C=CC4=CC(CC[C@]34C)C(=O)OC)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(CCC34C)C(=O)OC)C

Origin of Product

United States

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